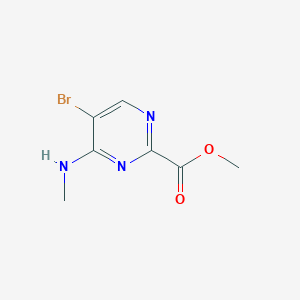![molecular formula C8H6ClNO4S B11785541 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of benzo[d]oxazole derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 4-(hydroxymethyl)benzo[d]oxazole using chlorosulfonic acid or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the hydroxymethyl group would produce a sulfonyl aldehyde or acid.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is exploited in various chemical transformations and biological applications .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]oxazole-2-sulfonyl chloride: Similar structure but lacks the hydroxymethyl group.
4-Methylbenzo[d]oxazole-2-sulfonyl chloride: Contains a methyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness: 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the hydroxymethyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar counterparts .
Eigenschaften
Molekularformel |
C8H6ClNO4S |
|---|---|
Molekulargewicht |
247.66 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)8-10-7-5(4-11)2-1-3-6(7)14-8/h1-3,11H,4H2 |
InChI-Schlüssel |
VZIKJGNWGQZALN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11785496.png)
![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)




![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)

